molecular formula C10H13N3 B12816980 {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine

Cat. No.: B12816980
M. Wt: 175.23 g/mol
InChI Key: OTZONCUDKDTMDD-UHFFFAOYSA-N
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Description

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyridine core with an ethyl group at the 3-position and a methanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyridine core. The ethyl group can be introduced through alkylation reactions, and the methanamine group can be added via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,5-a]pyridine core.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {3-Methylimidazo[1,5-a]pyridin-1-yl}methanol: This compound has a similar imidazo[1,5-a]pyridine core but with a methyl group instead of an ethyl group.

    {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol: Similar structure but with a methanol group instead of a methanamine group.

Uniqueness

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group and methanamine group allows for unique interactions and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(3-ethylimidazo[1,5-a]pyridin-1-yl)methanamine

InChI

InChI=1S/C10H13N3/c1-2-10-12-8(7-11)9-5-3-4-6-13(9)10/h3-6H,2,7,11H2,1H3

InChI Key

OTZONCUDKDTMDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)CN

Origin of Product

United States

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